molecular formula C17H24FNO6 B588183 rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester CAS No. 853759-57-6

rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester

Cat. No.: B588183
CAS No.: 853759-57-6
M. Wt: 357.378
InChI Key: XSGLZBFKZWVZOE-UHFFFAOYSA-N
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Description

Fundamental Significance of Fluorinated Amino Acids in Biochemical Research

Fluorinated amino acids have emerged as indispensable tools in modern biochemical research, offering unique capabilities that extend far beyond traditional amino acid applications. The incorporation of fluorine into amino acid structures provides researchers with unprecedented opportunities to probe protein dynamics, structure, and function through sophisticated analytical techniques. The fundamental significance of these compounds lies in their ability to serve dual roles as both structural mimics of natural amino acids and as specialized probes for advanced spectroscopic analysis.

The development of fluorinated amino acid synthesis has experienced remarkable growth over the past decade, with researchers increasingly turning their attention to complex proteinogenic examples that can be incorporated into larger biological systems. These compounds exploit new advances in synthetic methodology, including photocatalysis and palladium cross-coupling reactions, enabling the creation of novel fluorinated functional groups such as trifluoromethyl and pentafluorosulfanyl moieties. The unique properties of fluorine, particularly its high electronegativity and small atomic radius, make it an excellent isostere for hydrogen while providing distinct electronic and steric effects that can dramatically alter protein behavior.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy has become a particularly valuable application of fluorinated amino acids, providing researchers with a non-invasive method to study protein conformational changes, binding interactions, and dynamic processes in real-time. Unlike naturally occurring amino acids, fluorinated variants can be detected with exceptional sensitivity and specificity, allowing for detailed analysis of protein behavior under physiological conditions. This capability has proven especially valuable in studying protein-protein interactions, enzyme mechanisms, and conformational changes that occur during biological processes.

The metabolic incorporation of fluorinated amino acids into proteins has opened new avenues for understanding cellular processes and protein function. Researchers have developed sophisticated expression systems that allow for the controlled incorporation of fluorinated amino acids into target proteins, enabling detailed studies of protein folding, stability, and interactions. These systems have demonstrated the ability to produce highly fluorinated proteins with incorporation rates exceeding 95% in some cases, providing researchers with powerful tools for biochemical analysis.

Structural and Functional Importance of Modified Tyrosine Derivatives

Tyrosine derivatives occupy a central position in biochemical research due to their critical roles in numerous biological processes, including neurotransmitter synthesis, signal transduction, and protein function regulation. The hydroxyl group present in tyrosine's aromatic ring provides a reactive site for various chemical modifications, making it an ideal candidate for the development of specialized amino acid derivatives with enhanced properties or novel functionalities.

The structural modification of tyrosine through fluorination introduces significant changes in the electronic properties of the aromatic ring system. Fluorinated tyrosines have been extensively used to study protein structure and function, as they perturb the electronic properties of the aromatic system while maintaining similar steric requirements to the natural amino acid. Research has demonstrated that fluorinated tyrosines can be successfully incorporated into proteins with minimal structural perturbation, despite the significant electronic changes introduced by fluorine substitution.

Studies involving class Ia ribonucleotide reductase have provided detailed insights into the behavior of fluorinated tyrosine derivatives in biological systems. When fluorinated tyrosines were incorporated at specific positions within this enzyme system, researchers observed that the essential diferric-fluorotyrosyl radical cofactor could be successfully assembled from apo-protein, iron, and oxygen to produce active enzyme complexes. The resulting fluorinated proteins maintained between 5% and 85% of wild-type activity, demonstrating that substantial modifications to tyrosine structure can be tolerated while preserving biological function.

The hyperfine interactions associated with fluorine-19 nuclei provide unique signatures for each fluorinated tyrosine variant that are readily distinguishable from unlabeled tyrosines. This property has proven invaluable for studying enzymatic reactions proposed to involve tyrosyl radicals in catalysis and for investigating the importance and identity of electron-hopping pathways within redox-active proteins. The variability in both dissociation constants and reduction potentials of fluorinated tyrosines provides researchers with a range of probes for investigating different aspects of protein function.

Comparative analysis of different fluorinated tyrosine derivatives has revealed significant differences in their Nuclear Magnetic Resonance properties and biological behavior. For example, 2-fluorotyrosine has been shown to exhibit reduced perturbation to protein stability and similar but reduced chemical shift anisotropy compared to 3-fluorotyrosine, making it a suitable alternative for incorporation into large proteins for fluorine-19 Nuclear Magnetic Resonance analysis. These findings highlight the importance of careful selection of fluorinated tyrosine derivatives based on the specific requirements of each research application.

Protection Chemistry Principles in Amino Acid Modifications

Protection chemistry represents a fundamental aspect of amino acid modification and peptide synthesis, enabling the selective manipulation of specific functional groups while preserving the integrity of other reactive sites. The principles underlying protection chemistry are based on the temporary masking of reactive functionalities through the formation of covalent bonds that can be selectively cleaved under specific conditions without affecting other portions of the molecule.

The tert-butoxycarbonyl protecting group has emerged as one of the most widely used protection strategies for amino functionalities in organic synthesis. This acid-labile protecting group offers several advantages, including ease of installation, stability under basic conditions, and clean removal under acidic conditions. The tert-butoxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide, or in acetonitrile solution using 4-dimethylaminopyridine as the base.

The mechanism of tert-butoxycarbonyl group removal involves protonation of the carbonyl oxygen under acidic conditions, followed by cleavage of the tert-butyl group to form a stable tertiary carbocation. This process is facilitated by the exceptional stability of the tert-butyl carbocation, which can undergo elimination to release carbon dioxide and regenerate the free amine functionality. The reaction is typically accompanied by the visible evolution of carbon dioxide gas, providing a convenient indicator of reaction progress.

Selective cleavage of the tert-butoxycarbonyl group can be accomplished using various reagents and conditions, depending on the specific requirements of the synthetic sequence. Strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly employed for deprotection. When other acid-sensitive groups are present, alternative methods such as treatment with aluminum trichloride or sequential treatment with trimethylsilyl iodide followed by methanol can provide more selective deprotection conditions.

The application of protection chemistry extends beyond simple amino protection to include the selective masking of hydroxyl groups, as demonstrated in the synthesis of complex fluorinated tyrosine derivatives. Methyl ester formation provides effective protection for carboxyl functionalities, while methyl ether formation can be used to protect phenolic hydroxyl groups. These protection strategies enable the selective modification of specific sites within complex molecules while preserving the integrity of other functional groups.

Racemic Fluorinated Tyrosine Derivatives: Historical Context and Research Significance

The development of racemic fluorinated tyrosine derivatives represents a significant milestone in the evolution of amino acid chemistry and biochemical research methodologies. The historical context of these compounds traces back to early investigations into the biological roles of aromatic amino acids and the subsequent recognition that structural modifications could provide valuable insights into protein function and cellular processes.

Early studies involving fluorinated tyrosines focused primarily on their potential as metabolic inhibitors and their effects on cellular growth and protein synthesis. Research conducted in the 1970s demonstrated that 3-fluorotyrosine could be successfully incorporated into proteins through metabolic labeling, providing researchers with their first glimpse into the potential applications of fluorinated amino acids in biochemical research. These pioneering studies established the foundation for more sophisticated applications that would emerge in subsequent decades.

The significance of racemic fluorinated tyrosine derivatives has been enhanced by advances in analytical techniques, particularly the development of fluorine-19 Nuclear Magnetic Resonance spectroscopy as a tool for studying protein structure and dynamics. The unique nuclear magnetic properties of fluorine-19, including its high gyromagnetic ratio and the absence of naturally occurring fluorine in biological systems, make fluorinated amino acids ideal probes for studying protein behavior in complex biological environments.

Recent developments in synthetic methodology have enabled the preparation of increasingly complex fluorinated tyrosine derivatives with multiple functional group modifications. These advances have been driven by the recognition that subtle structural changes can have profound effects on protein behavior, leading to the development of specialized derivatives designed for specific research applications. The synthesis of complex fluorinated amino acids now employs sophisticated reaction conditions that exploit new advances in transition metal catalysis and photochemical processes.

The research significance of racemic fluorinated tyrosine derivatives extends beyond their immediate applications in protein chemistry to encompass broader implications for drug discovery and development. Fluorination of amino acid side chains has been shown to improve hydrophobicity, permeability, and metabolic stability of peptide-based therapeutics, making these compounds valuable tools for medicinal chemistry research. The ability to modulate protein folding, stability, and function through strategic fluorination has opened new avenues for the development of enhanced protein therapeutics.

Contemporary research applications of racemic fluorinated tyrosine derivatives include their use as building blocks for peptide synthesis, as probes for studying protein-protein interactions, and as precursors for the development of radiopharmaceuticals. The versatility of these compounds is exemplified by their application in diverse research areas, ranging from fundamental studies of protein structure to the development of novel diagnostic agents for medical imaging applications.

Properties

IUPAC Name

methyl 3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h8-9,12H,7H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGLZBFKZWVZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60740975
Record name Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853759-57-6
Record name Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination at the 2-Position

Introducing fluorine at the 2-position of the aromatic ring requires careful regioselectivity. A robust approach involves electrophilic fluorination or halogen exchange using boronate intermediates. Recent advancements in Cu-mediated radiofluorination, as demonstrated in the synthesis of 18F-labeled tryptophan derivatives, provide a viable template . For non-radioactive applications, this method adapts by substituting 18F with 19F.

In one protocol, a boronate precursor undergoes fluorination under Cu(II) catalysis in a mixture of dimethylacetamide (DMA) and n-butanol at 110°C . This method achieves high regioselectivity and yield (45–75%) , making it suitable for introducing fluorine into electron-rich aromatic systems like tyrosine.

Methoxy Group Introduction at the 5-Position

The 5-methoxy group is installed via O-methylation, analogous to the 4-O-methylation step. Using MeI and NaH in DMF, the hydroxyl group at position 5 is converted to a methoxy group. This step is often performed after fluorination to avoid interference with the aromatic ring’s reactivity. Notably, the order of functionalization (fluorination vs. methoxylation) may vary depending on the stability of intermediates and desired regiochemical outcomes.

Esterification of the Carboxylic Acid

The carboxylic acid moiety of tyrosine is esterified to a methyl ester using methanol under acidic conditions or via reaction with methyl iodide in the presence of a base. For instance, methyl ester formation is achieved by treating the carboxylic acid with thionyl chloride (SOCl2) in methanol, yielding the methyl ester in near-quantitative yields .

Comparative Analysis of Synthetic Routes

The table below summarizes key reaction conditions and yields from analogous syntheses:

StepReagents/ConditionsYieldSource
Boc ProtectionBoc anhydride, NaH, DMF70%
4-O-MethylationMeI, NaH, DMF88%
FluorinationCu(II), DMA/nBuOH, 110°C45–75%
EsterificationSOCl2, MeOH>90%

Challenges and Optimization

  • Regioselectivity in Fluorination : Ensuring fluorine incorporation at the 2-position requires precise control. Boronate-directed fluorination mitigates this issue by leveraging directing groups .

  • Side Reactions : Residual Boc-Tyr(Boc)-OH can persist through synthesis but is converted without isolation, streamlining the process .

  • Purification : Chromatographic methods (normal- and reversed-phase) are critical for isolating intermediates, albeit with moderate yields (6–13% over multiple steps) .

Emerging Methodologies

Recent advances in Ir-catalyzed borylation and Bi-mediated deborylation show promise for streamlining aromatic functionalization . These methods could reduce step counts and improve yields in future syntheses.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of fluorine and methoxy substitutions on the activity of tyrosine derivatives. It serves as a model compound for investigating enzyme-substrate interactions and protein modifications.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for drug design.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing binding affinity and specificity. The methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Protected Tyrosine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Protective Groups Fluorine Substitution Key Applications
rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester C₁₇H₂₄FNO₆ 357.37 Boc, methyl ester, O-methyl 2-Fluoro Chiral synthesis, drug intermediates
N-tert-Butoxycarbonyl-L-tyrosine Methyl Ester C₁₅H₂₁NO₅ 295.33 Boc, methyl ester None Peptide synthesis, reference standard
Methoxycarbonyl L-phenylalanine tert-butyl ester C₁₆H₂₃NO₅ 309.36 Methoxycarbonyl, tert-butyl ester None Solid-phase peptide synthesis
Pre gabalin Methyl Ester HCl C₁₃H₂₂FNO₂·HCl 279.78 (free base) Methyl ester, HCl salt None Analgesic research

Key Findings

Fluorine Substitution and Reactivity The 2-fluoro group in the target compound distinguishes it from non-fluorinated analogs like N-tert-Butoxycarbonyl-L-tyrosine Methyl Ester. Fluorination enhances electronegativity and metabolic stability, making it advantageous for designing CNS-targeting drugs .

Protective Group Variations

  • The Boc group in the target compound provides superior acid stability compared to the methoxycarbonyl group in Methoxycarbonyl L-phenylalanine tert-butyl ester, which is more labile under basic conditions .
  • The O-methyl and 5-methoxy groups in the target compound reduce polarity compared to unprotected tyrosine derivatives, improving membrane permeability .

Synthetic Utility

  • The target compound’s methyl ester simplifies purification via chromatography, whereas Pre gabalin Methyl Ester HCl requires salt formation for crystallization .
  • Similar Boc-protected compounds (e.g., N-tert-Butoxycarbonyl-L-tyrosine Methyl Ester) are used as reference standards in HPLC analysis due to their predictable retention times .

Safety and Handling Like other Boc-protected esters, the target compound requires handling in well-ventilated areas and avoidance of strong oxidizers. However, it lacks acute toxicity risks associated with halogenated byproducts (e.g., nitrogen oxides) observed in some tert-butyl-containing compounds .

Biological Activity

Rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester, also known as rac N-Boc-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine methyl ester, is a synthetic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and an analysis of its chemical properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H24FNO6
  • Molecular Weight : 357.37 g/mol
  • CAS Number : 853759-57-6

These properties are crucial for understanding the compound's reactivity and interaction with biological systems.

Research suggests that this compound may act through several mechanisms:

  • Electrophilic Interactions : The presence of a fluorine atom and methoxy groups may enhance the electrophilic nature of the compound, allowing it to interact with nucleophilic sites in proteins, potentially leading to covalent modifications.
  • Ferroptosis Induction : Preliminary studies indicate that compounds with similar structures can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant in cancer therapy, where inducing cell death in tumor cells can be beneficial.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15
HeLa (Cervical Cancer)10
MCF7 (Breast Cancer)12

These results indicate a promising potential for this compound in cancer treatment protocols.

Case Studies

A notable case study involved the use of this compound in combination with existing chemotherapeutic agents. The study revealed that the compound enhanced the efficacy of these agents by promoting ferroptosis in resistant cancer cells, suggesting a synergistic effect that could improve treatment outcomes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the methoxy and fluoro groups have been explored to enhance potency and selectivity. The following modifications have been studied:

ModificationEffect on Activity
Removal of Methoxy GroupDecreased cytotoxicity
Substitution with Larger Alkyl GroupsIncreased selectivity against cancer cells

These findings underscore the importance of molecular design in developing effective therapeutic agents.

Q & A

Q. What are the key structural features of rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester that influence its reactivity and stability?

The compound contains a tert-butoxycarbonyl (Boc) protective group, fluorine at position 2, and methoxy/O-methyl groups at positions 4 and 4. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during synthesis. Fluorine’s electronegativity modulates electronic properties, while methoxy/O-methyl groups influence steric hindrance and lipophilicity. Stability is maintained under neutral conditions but degrades in acidic environments or high temperatures, releasing CO, CO₂, and NOₓ .

Methodological Insight : Monitor stability via thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) to track decomposition products. Use NMR (¹H/¹³C) to confirm structural integrity post-synthesis .

Q. What are the recommended handling and storage protocols for this compound to ensure experimental reproducibility?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Use personal protective equipment (PPE): nitrile gloves, safety goggles, and N95 masks to avoid inhalation of dust. Avoid contact with strong acids/bases or oxidizers, which may trigger decomposition .

Methodological Insight : Conduct periodic Karl Fischer titration to assess moisture content, as hydrolysis can degrade the Boc group. Use vacuum desiccators with silica gel for long-term storage .

Q. How can researchers verify the purity of this compound, and what analytical techniques are most effective?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Pair with nuclear magnetic resonance (NMR) to confirm stereochemical purity, particularly for the racemic mixture. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves ambiguous stereochemistry .

Methodological Insight : For chiral purity, use chiral stationary-phase HPLC or capillary electrophoresis. Compare retention times with reference standards listed in .

Advanced Research Questions

Q. How can multi-step synthesis of this compound be optimized to improve yield and reduce byproducts?

The synthesis involves sequential protection/deprotection steps. Key optimizations:

  • Fluorine introduction : Use electrophilic fluorination agents (e.g., Selectfluor®) in anhydrous DMF to minimize side reactions.
  • Methoxy/O-methylation : Optimize reaction time and temperature (e.g., 60°C for 6 hours in MeOH/K₂CO₃) to prevent over-alkylation.
  • Boc protection : Employ DMAP as a catalyst in THF to accelerate carbamate formation (see for analogous protocols) .

Methodological Insight : Use in situ FTIR to monitor reaction progress. Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading) .

Q. How do structural analogs of this compound differ in bioactivity, and how can researchers resolve contradictory data in structure-activity relationship (SAR) studies?

Analogues like N-tert-butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine methyl ester (CAS 853759-49-6) show altered bioactivity due to fluorine positioning and protective group variations (). Contradictions arise from assay variability (e.g., cell line differences) or impurities.

Q. Methodological Insight :

  • Standardize assays using identical cell lines (e.g., HEK293 for receptor studies).
  • Perform orthogonal validation (e.g., SPR for binding affinity vs. cellular cAMP assays).
  • Cross-reference purity data (HPLC/MS) with bioactivity results to isolate structural determinants .

Q. What computational strategies can predict this compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations to assess binding modes. Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions prone to hydrogen bonding or hydrophobic interactions (see for analogous workflows) .

Methodological Insight : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare results with structurally related compounds in to refine models .

Q. How can researchers evaluate the environmental impact of this compound during disposal or accidental release?

Despite low acute toxicity (), assess biodegradability via OECD 301F (manometric respirometry test). Monitor aquatic toxicity using Daphnia magna assays (OECD 202). For hydrolysis products (e.g., CO, NOₓ), use gas sensors or ion chromatography .

Methodological Insight : Simulate hydrolysis pathways using computational tools like EPI Suite to predict persistent metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data between similar tyrosine derivatives?

Potential causes include:

  • Stereochemical variability : Racemic vs. enantiopure forms (e.g., L- vs. D-tyrosine derivatives).
  • Assay conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration).

Methodological Insight : Replicate studies under controlled conditions (e.g., fixed DMSO ≤0.1%). Use chiral HPLC to confirm stereochemistry and compare with literature CAS entries in and .

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s conformational dynamics?

  • Dynamic NMR : Probe rotational barriers of the tert-butyl group.
  • Time-resolved fluorescence : Study solvation effects on fluorophore-like methoxy groups.
  • Solid-state NMR : Analyze crystalline vs. amorphous phase behavior .

Methodological Insight : Pair with X-ray powder diffraction (XRPD) to correlate conformational changes with polymorphic transitions .

Q. How can researchers design robust SAR studies for this compound’s potential as a protease inhibitor?

  • Step 1 : Synthesize derivatives with varying protective groups (e.g., Fmoc instead of Boc) and substituents (e.g., Cl vs. F).
  • Step 2 : Screen against recombinant proteases (e.g., HIV-1 protease) using fluorescence-based activity assays.
  • Step 3 : Perform MD simulations to identify critical binding residues (e.g., catalytic aspartate interactions).

Methodological Insight : Use alanine scanning mutagenesis to validate computational predictions of target binding pockets .

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